methyl 1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-L-prolinate
Overview
Description
Methyl 1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-L-prolinate is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.18450629 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis
The chemical compound has been utilized in the synthesis of peptides. For example, in the study of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates, researchers found that compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate can be used as dipeptide synthons in peptide synthesis. This has significant implications for the development of novel peptides with potential biological activities (Suter, Stoykova, Linden, & Heimgartner, 2000).
Synthesis of Perhydropyrrolo[1,2-a]pyrazine-1,4-diones
In another study, researchers synthesized perhydropyrrolo[1,2-a]pyrazine-1,4-diones using similar compounds. These derivatives offer potential in medicinal chemistry for developing new therapeutic agents (Budzowski, Linden, & Heimgartner, 2004).
Co-catalysts in Enantioselective Reactions
In the field of organic synthesis, certain derivatives of L-prolinate, similar to the compound , have been used as co-catalysts in enantioselective reactions. This is crucial for producing chiral compounds, which are important in drug development and synthesis (Tang, Zhao, Zhou, Zhou, & Tang, 2006).
Antitumor Agents
There's also significant research in the development of novel antitumor agents using related compounds. For example, methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, which are structurally similar, have shown promising results against various cancer cell lines (Abonía, Cortés, Insuasty, Quiroga, Nogueras, & Cobo, 2011).
Anti-Hepatic Fibrosis Agents
Moreover, derivatives of the compound have been studied for their potential as anti-hepatic fibrosis agents. This research is crucial for developing new treatments for liver diseases (Xiao, Jin, Liu, Guo, Zhang, Zhou, & Wu, 2015).
Biological Activity Studies
Additionally, studies have focused on the biological activity of pyrazole derivatives, which are structurally related to the compound . These studies are important for understanding the pharmacological potential of these compounds (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Biyik, 2014).
Properties
IUPAC Name |
methyl (2S)-1-[[3-(1,3-benzodioxol-5-yl)-1-benzylpyrazol-4-yl]methyl]pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-29-24(28)20-8-5-11-26(20)14-19-15-27(13-17-6-3-2-4-7-17)25-23(19)18-9-10-21-22(12-18)31-16-30-21/h2-4,6-7,9-10,12,15,20H,5,8,11,13-14,16H2,1H3/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXVNNAZVIZNR-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1CC2=CN(N=C2C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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